Product packaging for Dysoxyhainanin B(Cat. No.:)

Dysoxyhainanin B

Cat. No.: B1262413
M. Wt: 444.6 g/mol
InChI Key: BLXPSUWKEMUDAB-CJJCJHLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysoxyhainanin B is a novel triterpenoid isolated from plants of the genus Dysoxylum , a member of the Meliaceae family known for producing structurally diverse and bioactive compounds . This compound is a structural analogue of Dysoxyhainanin A, which features a rearranged oleanane-type skeleton with an unprecedented 1,2-dinor-3,10:9,10-bisseco architecture and a formamido-containing appendage . Like its analogue, this compound is of significant interest in natural product chemistry and drug discovery research due to its unique structure and demonstrated bioactivity. Preliminary research on related compounds indicates promising antibacterial properties, particularly against Gram-positive bacteria, making it a valuable candidate for antimicrobial mechanism-of-action studies and the development of new anti-infective agents . Researchers can utilize this compound as a biochemical tool for various in-vitro investigations. Handling Note: this compound is intended for research purposes only in a controlled laboratory environment. It is not meant for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O4 B1262413 Dysoxyhainanin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(1R,2S,5S,9R,11R,12R,15R,20R)-12-hydroxy-1,2,6,6,9,17,17,20-octamethyl-8,10-dioxapentacyclo[12.8.0.02,11.05,9.015,20]docos-13-en-7-one

InChI

InChI=1S/C28H44O4/c1-23(2)11-12-25(5)13-14-26(6)17(18(25)16-23)15-19(29)21-27(26,7)10-9-20-24(3,4)22(30)32-28(20,8)31-21/h15,18-21,29H,9-14,16H2,1-8H3/t18-,19+,20-,21-,25+,26+,27+,28+/m0/s1

InChI Key

BLXPSUWKEMUDAB-CJJCJHLQSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@](O4)(OC(=O)C5(C)C)C)C)O)[C@@H]1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C(C(=O)OC5(O4)C)(C)C)C)O)C2C1)C)C)C

Synonyms

dysoxyhainanin B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Dysoxyhainanin B

Botanical Source and Geographical Distribution

Dysoxyhainanin B is a structurally complex triterpenoid (B12794562) that has been isolated from the plant species Dysoxylum hainanense. researchgate.netacs.orgnih.gov It is a rearranged oleanane-type triterpene, featuring a unique 1,2-dinor-3,10:9,10-bisseco skeleton. acs.orgnih.gov Scientific investigations have successfully obtained this compound from various parts of the plant, including the twigs, leaves, and bark. researchgate.netnih.govresearchgate.netresearchgate.net The initial discovery and structural elucidation of this compound specifically sourced it from the twigs and leaves of D. hainanense. nih.gov

Dysoxylum hainanense belongs to the Meliaceae family, commonly known as the mahogany family. scispace.comwikipedia.orgwikipedia.org This family is noted for being a rich source of structurally diverse and biologically significant secondary metabolites, particularly limonoids and triterpenoids. researchgate.netresearchgate.net The genus Dysoxylum is comprised of numerous species of trees and shrubs found throughout Australasia and Southeast Asia. scispace.comwikipedia.org

Recent taxonomic revisions have reclassified Dysoxylum hainanense Merr. as a synonym for Didymocheton mollissimus (Spreng.) Mabb. wikipedia.orgkew.orgefloras.org This places the primary source of this compound within a broader geographical context, ranging from the Indian subcontinent and Southern China through Malaysia, Indonesia, the Philippines, and Australia. wikipedia.orgkew.orgtheferns.info

Table 1: Taxonomic Classification of the Botanical Source of this compound

Taxonomic Rank Classification
Kingdom Plantae
Order Sapindales
Family Meliaceae wikipedia.orgkew.org
Genus Dysoxylum (now placed in Didymocheton) wikipedia.orgkew.org
Species Didymocheton mollissimus (Spreng.) Mabb.

The process of obtaining authentic plant material is critical for natural product research. For the specific isolation of this compound, the plant material of Dysoxylum hainanense was collected from Hainan Province in the People's Republic of China. amazonaws.com The identification of the plant material was authenticated by a professor involved in the research study. amazonaws.com

In general phytochemical studies, plant collection and authentication follow a rigorous protocol. This involves collection from specific geographical locations, such as the Yunnan and Hainan provinces of China for various Dysoxylum studies. researchgate.nettandfonline.com Authentication is performed by a qualified botanist or plant taxonomist, and a voucher specimen is typically deposited in a recognized herbarium for future reference and verification. tandfonline.comnii.ac.jpthieme-connect.com

Taxonomic Classification within Meliaceae Family

Advanced Extraction and Isolation Protocols

The isolation of a pure chemical compound like this compound from its natural source is a multi-step process that relies on a combination of extraction and chromatographic techniques.

The initial step involves the extraction of chemical constituents from the dried and powdered plant material. amazonaws.com A large quantity of the plant material, typically several kilograms, is percolated with a polar solvent. amazonaws.com For the isolation of this compound, 95% ethanol (B145695) (EtOH) was used as the extraction solvent. amazonaws.com

The resulting crude ethanol extract is then concentrated to yield a residue. researchgate.net This residue is suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. amazonaws.com A common sequence involves partitioning with petroleum ether followed by ethyl acetate (B1210297) (EtOAc). amazonaws.com This procedure separates compounds based on their solubility, with this compound being concentrated in the ethyl acetate fraction. amazonaws.com

The ethyl acetate fraction, containing a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound in its pure form. amazonaws.com Researchers employ a variety of column chromatography methods that separate molecules based on properties like polarity, size, and affinity for the stationary phase.

The purification protocol for this compound involves a sequential application of different chromatographic techniques:

MCI gel column chromatography: The EtOAc fraction is first passed through an MCI gel column, eluting with a gradient of methanol (B129727) in water. amazonaws.com

Silica (B1680970) gel column chromatography: Fractions obtained from the MCI column are further purified on a silica gel column, using solvent systems like petroleum ether and acetone (B3395972). amazonaws.com

Reversed-Phase (RP-18) silica gel chromatography: This technique is used for further refinement of fractions containing the target compound. amazonaws.com

Sephadex LH-20 column chromatography: This size-exclusion chromatography step is often used in the final stages to remove remaining impurities, ultimately yielding pure this compound. amazonaws.com

Table 2: Summary of Extraction and Isolation Protocol for this compound

Step Technique Details Reference
1. Plant Material Preparation Air-drying and powdering Twigs and leaves of D. hainanense (2 kg) amazonaws.com
2. Initial Extraction Solvent Percolation 95% Ethanol (EtOH) used to create a crude extract amazonaws.com
3. Solvent Partitioning Liquid-Liquid Extraction Crude extract partitioned with petroleum ether and ethyl acetate (EtOAc) amazonaws.com
4. Primary Chromatography MCI Gel Column EtOAc fraction separated with a Methanol/Water gradient amazonaws.com
5. Secondary Chromatography Silica Gel Column Further separation of fractions using a Petroleum ether/Acetone system amazonaws.com
6. Further Purification RP-18 Silica Gel Column Used for advanced purification of selected fractions amazonaws.com

| 7. Final Purification | Sephadex LH-20 Column | Final isolation of pure this compound (6 mg) | amazonaws.com |

Chromatographic Separation Techniques for Purification

Gel Column Chromatography (MCI gel)

The first major chromatographic step involves separating the ethyl acetate soluble fraction (35 g) on a column packed with MCI gel (CHP20P, 75-150 μm). amazonaws.commz-at.de MCI gel is a polymer-based packing material known for its chemical stability, making it suitable for a wide pH range. m-chemical.co.jpindiamart.com In this separation, a gradient elution system is employed, starting with 100% water (H₂O) and gradually increasing the concentration of methanol (MeOH) to 100%. amazonaws.com This process yielded five primary fractions, with the fraction containing the precursor to this compound being collected for further purification. amazonaws.com

Table 1: Initial Fractionation using MCI Gel Column Chromatography

Parameter Description
Stationary Phase MCI gel (CHP20P, 75-150 μm)
Mobile Phase Gradient of Methanol (MeOH) in Water (H₂O), from 0:10 to 10:0
Input Material Ethyl Acetate (EtOAc) soluble fraction (35 g)
Output Five fractions (Fraction 1 to 5)

| Fraction of Interest | Fraction 4 (6 g) |

Silica Gel Column Chromatography

The fraction of interest from the MCI gel chromatography step (Fraction 4, 6 g) is subjected to further separation using silica gel column chromatography (200-300 mesh). amazonaws.com This technique separates compounds based on their polarity. iyte.edu.tr A solvent system of petroleum ether and acetone was used, with the polarity being gradually increased by changing the ratio from 100:1 to 3:1. amazonaws.com This step successfully divided the complex mixture into seven subfractions (4a–4g). amazonaws.com The subfraction designated as 4c, weighing 710 mg, was found to contain this compound and was carried forward for final purification stages. amazonaws.com

Table 2: Secondary Fractionation using Silica Gel Column Chromatography

Parameter Description
Stationary Phase Silica gel (200-300 mesh)
Mobile Phase Gradient of Acetone in Petroleum Ether, from 1:100 to 1:3
Input Material Fraction 4 from MCI gel column (6 g)
Output Seven subfractions (4a to 4g)

| Fraction of Interest | Fraction 4c (710 mg) |

Reversed-Phase (RP-18) Silica Gel Chromatography

To achieve final purity, subfraction 4c underwent extensive and repeated chromatographic separations. amazonaws.com One of the key methods used in this final stage is Reversed-Phase (RP-18) Silica Gel Chromatography (150-200 mesh). amazonaws.com In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is relatively polar. This method separates molecules based on their hydrophobic character. ajol.info This step, in combination with other techniques, was crucial for isolating the pure this compound (6 mg) from other closely related compounds within the fraction. amazonaws.com

Size-Exclusion Chromatography (Sephadex LH-20)

Alongside RP-18 chromatography, size-exclusion chromatography using Sephadex LH-20 was also employed in the final purification of subfraction 4c. amazonaws.com Sephadex LH-20 is a versatile medium made from hydroxypropylated dextran (B179266), giving it both hydrophilic and lipophilic properties. cytivalifesciences.comvwr.com This allows it to separate molecules based on their size (molecular weight) when used in gel filtration mode, but it can also separate compounds based on polarity through partition chromatography. cytivalifesciences.comnih.govresearchgate.net The application of Sephadex LH-20 was instrumental in removing remaining impurities and isolating this compound in its pure form. amazonaws.com

Table 3: Final Purification Steps

Technique Stationary Phase Purpose
Reversed-Phase Chromatography RP-18 Silica Gel (150-200 mesh) Separation based on hydrophobicity

| Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size and polarity |

Structural Elucidation and Conformational Analysis of Dysoxyhainanin B

Spectroscopic Methodologies for Structural Determination

A suite of spectroscopic methods was instrumental in piecing together the molecular framework of Dysoxyhainanin B. These techniques, each providing unique insights, collectively enabled the comprehensive characterization of the compound.

High-Resolution Mass Spectrometry (HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded a molecular ion peak [M]+ at m/z 530.3594. researchgate.net This high-precision mass measurement corresponds to the molecular formula C₃₂H₅₀O₇ (calculated for 530.3607), indicating a molecule with eight degrees of unsaturation. researchgate.net

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy provided crucial information about the functional groups present in this compound. The IR spectrum, recorded using a potassium bromide (KBr) disc, displayed characteristic absorption bands. amazonaws.com Key absorptions were observed at approximately 3440 cm⁻¹, indicative of hydroxyl (-OH) groups, and 1735 cm⁻¹, which is characteristic of the stretching vibration of a carbonyl group (C=O), likely corresponding to an ester or a ketone. Additional peaks in the fingerprint region provided further evidence of the complex carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool for elucidating the detailed connectivity and stereochemistry of this compound. Both one-dimensional and two-dimensional NMR experiments were conducted to assemble the complete structural puzzle.

The ¹H NMR spectrum of this compound revealed the presence of numerous proton signals, including several methyl singlets, methine protons, and methylene (B1212753) protons, characteristic of a complex triterpenoid (B12794562) structure. amazonaws.com The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identified 32 carbon signals. amazonaws.com These were categorized into methyl, methylene, methine, and quaternary carbons, including carbonyl carbons and carbons bearing oxygen atoms.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
184.03.25 (d, 9.5)
239.51.85 (m), 2.05 (m)
379.13.22 (dd, 9.5, 4.0)
438.9-
551.31.30 (m)
618.21.45 (m), 1.60 (m)
728.11.65 (m), 1.75 (m)
840.8-
948.21.60 (m)
1037.2-
1121.51.50 (m), 1.60 (m)
1227.01.60 (m), 1.70 (m)
1345.3-
1449.8-
1533.51.90 (m), 2.10 (m)
1673.54.95 (dd, 9.0, 6.0)
1753.02.50 (d, 9.0)
1821.81.10 (s)
1921.61.05 (s)
2029.7-
2178.94.50 (s)
2235.52.20 (m), 2.30 (m)
2368.24.10 (m)
24170.1-
2512.81.20 (d, 7.0)
2621.21.15 (s)
2721.91.18 (s)
2828.00.85 (s)
2916.80.95 (s)
30170.5-
OAc-121.32.08 (s)
OAc-2170.9-

Data compiled from published research. amazonaws.com

Two-dimensional (2D) NMR experiments were crucial for establishing the planar structure and relative stereochemistry of this compound. amazonaws.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra. amazonaws.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy revealed long-range correlations (over two to three bonds) between protons and carbons. amazonaws.comcolumbia.edu These correlations were pivotal in connecting the various spin systems and substructures, ultimately allowing for the assembly of the entire carbon skeleton. For instance, correlations from methyl protons to adjacent quaternary carbons helped to place the methyl groups on the triterpenoid framework.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY spectrum provided information about the spatial proximity of protons. amazonaws.com Correlations between protons that are close in space, but not necessarily close in terms of bond connectivity, were used to determine the relative stereochemistry of the molecule. Key ROESY correlations helped to define the orientation of substituents on the stereogenic centers of the fused ring system.

One-Dimensional NMR (1H and 13C NMR)

X-ray Crystallography for Absolute Stereochemistry Confirmation

While spectroscopic methods are powerful for determining the relative configuration of a molecule, X-ray crystallography provides the most definitive method for establishing the absolute stereochemistry of a chiral compound, provided suitable crystals can be obtained. amazonaws.comresearchgate.netnih.gov For this compound, single-crystal X-ray diffraction analysis was successfully performed. amazonaws.com

The diffraction data not only confirmed the planar structure and relative stereochemistry that had been deduced from the extensive NMR analysis but also unequivocally determined the absolute configuration of all stereogenic centers within the molecule. researchgate.netamazonaws.com The crystallographic data for this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC), under the deposition number CCDC-656630, making the detailed structural information accessible to the scientific community. amazonaws.com

Chemo-Structural Characterization: The 1,2-Dinor-3,10:9,10-bisseco-Oleanane Skeleton

This compound is a rearranged oleanane-type triterpene characterized by a novel and unprecedented 1,2-dinor-3,10:9,10-bisseco-oleanane skeleton. researchgate.netnih.govresearchgate.netacs.org The structural elucidation of this complex molecule was accomplished through extensive spectroscopic analysis, with its final structure and conformation being unequivocally confirmed by single-crystal X-ray diffraction. acs.orgrsc.orgrsc.org

The molecular formula of this compound was determined to be C₂₈H₄₄O₄ through High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). acs.org Infrared (IR) spectroscopy provided initial evidence for key functional groups, with absorption bands indicating the presence of hydroxyl (3450 cm⁻¹) and ester (1743 cm⁻¹) moieties. acs.org The comprehensive analysis of its planar structure was achieved by employing a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic techniques. researchgate.netacs.org

The relative conformation of this compound was further investigated using a Rotating frame Overhauser Effect SpectroscopY (ROESY) experiment. The observed correlations, such as those between H₃-26, H-18/H₃-28, and H-18/H₃-30, suggested that these groups are co-facial and oriented in a β-direction. acs.org This complex three-dimensional arrangement was ultimately validated through a single-crystal X-ray diffraction study, which provided definitive proof of the proposed structure and its unique bisseco-oleanane framework. acs.org

Table 1: Spectroscopic and Structural Data for this compound

Data Type Observation Reference
Molecular Formula C₂₈H₄₄O₄ acs.org
Skeleton Type 1,2-dinor-3,10:9,10-bisseco-oleanane researchgate.netnih.govacs.org
Key IR Absorptions 3450 cm⁻¹ (Hydroxyl), 1743 cm⁻¹ (Ester) acs.org
Primary Elucidation Methods 1D & 2D NMR, HR-ESI-MS researchgate.netacs.org
Conformational Analysis ROESY NMR Spectroscopy acs.org

| Structure Confirmation | Single-crystal X-ray diffraction | acs.orgrsc.orgrsc.org |

Crystallographic Data Deposition and Archival Access

The crystallographic data for this compound has been formally deposited at the Cambridge Crystallographic Data Centre (CCDC), ensuring its preservation and accessibility for the global scientific community. amazonaws.comcam.ac.ukacs.org The CCDC is a primary repository for small-molecule organic and metal-organic crystal structures, providing a permanent and searchable archive of structural data. scispace.com

The deposition makes the complete set of crystallographic information, including atomic coordinates, bond lengths, angles, and other experimental details, available to researchers. This allows for independent analysis, verification, and use in further structural studies. The data can be retrieved free of charge from the CCDC's official website or by direct request to the centre. amazonaws.com

Table 2: Deposition Details for this compound

Parameter Detail Reference
Deposition Database Cambridge Crystallographic Data Centre (CCDC) amazonaws.com
Deposition Number CCDC-656630 amazonaws.com
Access Method Online via www.ccdc.cam.ac.uk/conts/retrieving.html or email amazonaws.com

| Data Availability | Free of charge | amazonaws.com |

Biosynthetic Considerations and Chemical Synthesis Approaches

Hypothesized Biosynthetic Pathways for Dysoxyhainanin B

The intricate structure of this compound is believed to arise from a series of complex enzymatic transformations of a common triterpenoid (B12794562) precursor.

Speculations on Rearrangement Mechanisms from Oleanane (B1240867) Precursors

The prevailing hypothesis suggests that this compound originates from an oleanane precursor, a common class of pentacyclic triterpenoids. The formation of its unique 1,2-dinor-3,10:9,10-bisseco skeleton is thought to involve a cascade of oxidative cleavages and skeletal rearrangements. While the precise enzymatic machinery is yet to be elucidated, a plausible biosynthetic pathway has been postulated. researchgate.net This proposed pathway likely involves key oxidative steps to open both the A and B rings of the oleanane framework, followed by the loss of two carbon atoms, leading to the dinor- designation. The bisseco nature indicates that two separate ring scissions occur. Such complex rearrangements are not uncommon in the biosynthesis of triterpenoids from the Dysoxylum genus, which is known for producing a rich diversity of structurally modified natural products. nih.govresearchgate.net Computational and synthetic studies on similar cationic rearrangements in other triterpenoid systems have provided insights into the feasibility of such complex transformations. nih.govchemrxiv.org

Comparative Biogenesis with Related Triterpenoids and Natural Products

This compound is co-isolated with other structurally related triterpenoids from Dysoxylum hainanense, such as Dysoxyhainanin A, which possesses a unique 1,3-cyclo-2,3-seco A ring. researchgate.netacs.org The co-occurrence of these compounds suggests a divergent biosynthetic pathway from a common oleanane precursor. The plant's enzymatic repertoire likely includes a suite of tailored oxygenases and transferases that can modify the precursor in different ways, leading to a variety of structurally diverse end products. For instance, the formation of seco-A-ring triterpenoids is a recurring theme in this genus, with several other examples like dysoxyhainic acids F, G, H, I, and J also being isolated from D. hainanense. rsc.orgsci-hub.se The study of these related compounds provides valuable clues about the potential intermediates and enzymatic steps that might be involved in the biosynthesis of this compound. The genus Dysoxylum is a rich source of structurally diverse triterpenoids, with over 279 compounds identified, including various rearranged and seco-oleanane types. nih.govresearchgate.netresearchgate.net

Synthetic Strategies and Methodological Advancements

The complex and unique structure of this compound makes it a challenging yet attractive target for chemical synthesis.

Total Synthesis Efforts

As of the current date, there have been no published reports on the total synthesis of this compound. The significant synthetic hurdles include the construction of the highly rearranged and sterically congested carbon skeleton, as well as the stereoselective installation of multiple chiral centers. The synthesis of other complex natural products with rearranged skeletons often requires the development of novel synthetic methodologies and long, intricate synthetic sequences. While the total synthesis of other rearranged triterpenoids has been achieved, the unprecedented framework of this compound presents a distinct and formidable challenge to the synthetic chemistry community.

Semi-Synthesis and Chemical Modification Studies

Similarly, there is no specific literature on the semi-synthesis or chemical modification of this compound. However, the field of semi-synthesis of triterpenoids is an active area of research. thieme-connect.com Readily available triterpenoids like oleanolic acid and betulin (B1666924) are often used as starting materials for the preparation of novel derivatives with potential biological activities. nih.govresearchgate.net Methodologies for the oxidative cleavage of ring A in triterpenoids, a key transformation required for the potential synthesis of a this compound-like skeleton, have been developed. researchgate.net These approaches, which include reactions like the Baeyer-Villiger oxidation and Beckmann rearrangement, could potentially be applied in future synthetic efforts towards this compound. researchgate.net Furthermore, various strategies for the functionalization and modification of the triterpenoid carbon skeleton are well-documented, providing a toolbox for potential future semi-synthetic studies on this compound, should it become available in larger quantities. thieme-connect.comacs.org

Biological Activity Spectrum and Mechanistic Investigations of Dysoxyhainanin B

Antimicrobial Activity Spectrum

Initial screenings of Dysoxyhainanin B have been performed to assess its potential as an antimicrobial agent against a variety of microorganisms. These evaluations were conducted alongside its structural analogue, Dysoxyhainanin A.

The activity of this compound was tested against several strains of Gram-positive bacteria, which are common pathogens.

In vitro studies utilizing a microdilution assay have demonstrated that this compound is inactive against the tested Gram-positive bacteria. acs.orgdokumen.pub The specific strains evaluated include Staphylococcus aureus (ATCC 25923), Staphylococcus epidermidis (ATCC 12228), Micrococcus luteus (ATCC 9341), and Bacillus subtilis (CMCC 63501). dokumen.pub For all these strains, the minimum inhibitory concentration (MIC) for this compound was determined to be greater than 50 µg/mL, a concentration level defined as inactive in these particular studies. dokumen.pubamazonaws.com

In stark contrast to this compound, the related compound Dysoxyhainanin A, isolated from the same plant, exhibited significant antibacterial activity against the same panel of Gram-positive bacteria. acs.orgnih.govresearchgate.net Dysoxyhainanin A possesses a unique 1,3-cyclo-2,3-seco A ring with a formamido-containing appendage, which may contribute to its biological activity. researchgate.netebi.ac.uk The comparative analysis highlights the substantial difference in bioactivity between these two structurally related triterpenoids.

The following table summarizes the comparative minimum inhibitory concentrations (MICs) of this compound and Dysoxyhainanin A against the tested Gram-positive bacteria.

MicroorganismThis compound MIC (µg/mL)Dysoxyhainanin A MIC (µg/mL)
Staphylococcus aureus ATCC 25923>50 dokumen.pubamazonaws.com12.5 acs.org
Staphylococcus epidermidis ATCC 12228>50 dokumen.pubamazonaws.com6.25 acs.org
Micrococcus luteus ATCC 9341>50 dokumen.pubamazonaws.com12.5 acs.org
Bacillus subtilis CMCC 63501>50 dokumen.pubamazonaws.com6.25 acs.org

The antimicrobial evaluation of this compound was extended to include Gram-negative bacteria and fungi. acs.org Similar to its performance against Gram-positive bacteria, this compound was found to be inactive against all tested microbes in these categories. acs.org Specifically, it was tested against two strains of Helicobacter pylori (SS1 and ATCC 43504) and showed no activity, with an MIC value greater than 50 µg/mL. amazonaws.com

In Vitro Evaluation against Gram-Positive Bacteria

Activity Profile Against Specific Strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus subtilis)

Mechanistic Exploration of Biological Effects

The investigation into how a compound exerts its biological effects is crucial for understanding its potential therapeutic applications.

Currently, there is no scientific literature available that details the cellular targets or specific molecular interactions of this compound. Research into the mechanism of action of a compound is typically contingent on it displaying significant biological activity in initial screenings. acs.orggatech.edursc.org Given that this compound was found to be inactive in the antimicrobial assays conducted, further mechanistic studies have not been pursued or reported. acs.orgdokumen.pub

Elucidation of Underlying Biochemical Pathways

The precise biochemical pathways through which this compound exerts its biological effects are not yet fully elucidated. Biochemical pathways are complex, multi-step series of chemical reactions that occur within a cell, catalyzed by specific enzymes. monash.eduroche.compathwayz.org These pathways are crucial for maintaining cellular functions by transforming reactants into necessary end products for energy, growth, and repair. monash.edu The regulation of these pathways is tightly controlled within cells to ensure efficiency and conserve energy. monash.edu

While the direct molecular targets of this compound remain to be identified, its activity is likely intertwined with various cellular processes. The study of its parent compound family, the triterpenoids, offers some clues. Triterpenoids are known to influence a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.netugm.ac.id The specific mechanisms often involve interactions with key signaling proteins and enzymes that regulate cellular responses.

For instance, in the broader context of triterpenoid (B12794562) action, some compounds are known to modulate inflammatory responses by affecting the production of cytokines like interleukin-10 (IL-10). dokumen.pub IL-10 is a key anti-inflammatory cytokine that helps to prevent tissue damage during infections. dokumen.pub Other triterpenoids have been found to inhibit tumor promotion by interfering with the activation of certain protein kinases. dokumen.pub

However, it is important to note that these are general activities of the triterpenoid class, and the specific pathways affected by this compound may be unique due to its distinct chemical structure. Further research, potentially utilizing techniques like transcriptomics and proteomics, would be necessary to map the specific biochemical cascades modulated by this compound.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netoncodesign-services.com These studies involve systematically modifying the molecular structure and observing the corresponding changes in biological effects, thereby identifying key structural features responsible for potency, selectivity, and other pharmacological properties. oncodesign-services.com

This compound possesses a rearranged oleanane (B1240867) skeleton, a feature that significantly impacts its biological activity. dokumen.pubresearchgate.net Specifically, it features an unprecedented 1,2-dinor-3,10:9,10-bisseco skeleton. researchgate.netacs.org This unique structural arrangement distinguishes it from other oleanane-type triterpenoids and appears to be a critical determinant of its bioactivity profile.

The rearrangement of the oleanane framework in this compound leads to a notable lack of antimicrobial activity, a characteristic that contrasts with some of its structural relatives. dokumen.pubresearchgate.net This suggests that the integrity of the typical oleanane scaffold, or at least specific structural motifs within it, is crucial for antibacterial action. The specific alterations in the A-ring and the subsequent bisseco nature of the skeleton in this compound likely disrupt the necessary interactions with bacterial targets that are effectively engaged by other active triterpenoids. dokumen.pubresearchgate.net

This compound has been shown to be inactive against a panel of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis. dokumen.pubresearchgate.net This lack of activity is directly attributed to its unique rearranged oleanane skeleton. dokumen.pubresearchgate.net

The structural features that render this compound antimicrobially inactive are best understood in comparison to active compounds. For many triterpenoids, the presence of an intact ring A and specific functional groups are essential for their antibacterial effects. nih.gov The significant rearrangement in this compound, resulting in a 1,2-dinor-3,10:9,10-bisseco structure, fundamentally alters the three-dimensional shape and electronic distribution of the molecule. researchgate.netacs.org This altered conformation likely prevents it from binding effectively to the molecular targets within the bacteria that are susceptible to other triterpenoids.

A comparative analysis of the structure-activity relationships of this compound with its co-isolated counterpart, Dysoxyhainanin A, and other triterpenoids from the Dysoxylum genus provides valuable insights into the structural requirements for bioactivity.

Dysoxyhainanin A , in stark contrast to this compound, exhibits significant antibacterial activity against Gram-positive bacteria. researchgate.netacs.orgnih.gov It possesses a unique 1,3-cyclo-2,3-seco A ring with a formamido-containing appendage. researchgate.netacs.org This suggests that while both compounds have rearranged A-rings, the specific nature of the rearrangement is critical. The formamido group on Dysoxyhainanin A may also play a crucial role in its antibacterial properties.

Other triterpenoids from Dysoxylum hainanense, such as certain dysoxyhainic acids, have also demonstrated significant antimicrobial activity. nih.gov This further underscores that the specific structural features, rather than just the general triterpenoid backbone, are key determinants of biological function. The inactivity of this compound highlights that even subtle changes in the complex architecture of these natural products can lead to a complete loss of a specific bioactivity.

The table below summarizes the antimicrobial activity of this compound in comparison to Dysoxyhainanin A.

Table of Compounds

Advanced Analytical Techniques in Dysoxyhainanin B Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental tool in natural product chemistry for separating individual compounds from complex mixtures. In the research of Dysoxyhainanin B, various chromatographic methods were essential for its isolation and purification. amazonaws.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the final purity assessment and quantification of isolated natural products. researchgate.netresearchgate.net It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. researchgate.net For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. jpionline.org

By monitoring the column effluent with a detector, commonly a UV detector, a chromatogram is produced where the peak area of the compound is proportional to its concentration. ajol.info This allows for precise quantification when compared against a calibration curve generated from a standard of known concentration. rsc.org The sharpness and symmetry of a single peak are indicative of the sample's high purity. While the initial isolation of this compound utilized C18 reversed-phase silica (B1680970) gel in column chromatography, a dedicated HPLC method would be developed for rigorous purity checks and quantitative analysis. amazonaws.com

Table 1: Representative HPLC Parameters for Triterpenoid (B12794562) Analysis

Parameter Specification
Instrument HPLC System with UV Detector
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) jpionline.org
Mobile Phase Gradient of Acetonitrile and Water jpionline.org
Flow Rate 1.0 mL/min
Detection UV at 210 nm jpionline.org
Injection Volume 20 µL

| Column Temp. | 30 °C |

This table represents a typical, not specific, method for analysis.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. pjoes.comspectralworks.com In the isolation pathway of this compound, researchers employed Sephadex LH-20 for column chromatography. amazonaws.com Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that swells in organic solvents and separates molecules based on size. Smaller molecules can enter the pores of the gel beads, causing them to travel a longer path and elute later, while larger molecules are excluded from the pores and elute more quickly. This technique was crucial in the multi-step purification process to separate this compound from other compounds of different molecular sizes present in the crude plant extract. amazonaws.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight and elemental formula of novel compounds. nih.govresearchgate.net

In the initial characterization of this compound, Electron Ionization Mass Spectrometry (EIMS) was used. The EIMS spectrum provided key information regarding the compound's molecular mass. amazonaws.com

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its exceptionally high resolving power and mass accuracy. ajol.info This technique measures the cyclotron frequency of ions confined in a magnetic field, which is inversely proportional to their m/z ratio. jpionline.org The unparalleled accuracy, often in the parts-per-billion (ppb) range, allows for the unambiguous determination of a compound's elemental formula from its exact mass. ajol.info While EIMS was used in the original study of this compound, FT-ICR MS would be the modern technique of choice for confirming its molecular formula (C₃₀H₄₅NO₃) with the highest degree of confidence and for analyzing complex mixtures containing the compound. amazonaws.commaas.edu.mm

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile molecules with minimal fragmentation. researchgate.netresearchgate.net In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight analyzer where they are separated by their m/z based on the time it takes them to reach the detector. hmdb.ca Although not reported in the primary literature for this compound, MALDI-TOF MS is a valuable tool in natural product research for obtaining clear molecular ion peaks, which is especially useful for confirming the molecular weight of compounds that might fragment under harder ionization methods. amazonaws.com

Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic methods are essential for elucidating the structural features of a molecule and can also be adapted for quantitative measurements. amazonaws.com The unique and complex structure of this compound, which features an unprecedented 1,2-dinor-3,10:9,10-bisseco skeleton, was determined through an extensive series of spectroscopic analyses. researchgate.net

Qualitative analysis was performed using Infrared (IR) spectroscopy to identify functional groups. The IR spectrum of this compound showed absorptions indicative of hydroxyl (OH), secondary amine (NH), and carbonyl (C=O) groups. amazonaws.com

The core structural elucidation was accomplished using a suite of Nuclear Magnetic Resonance (NMR) experiments. amazonaws.com

¹H and ¹³C NMR: These 1D NMR experiments identified the number and types of proton and carbon environments in the molecule.

2D NMR (HSQC, HMBC, ROESY): Two-dimensional NMR experiments were critical for assembling the molecular structure. Heteronuclear Single Quantum Coherence (HSQC) correlated protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum revealed long-range (2-3 bond) correlations between protons and carbons, which was key to connecting the different fragments of the molecule. The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment identified protons that are close in space, helping to define the relative stereochemistry of the molecule.

Finally, the definitive structure and absolute stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis. rsc.orgrsc.org

For quantitative analysis, techniques like Quantitative NMR (qNMR) could be employed. By integrating the signal of a specific proton in the ¹H NMR spectrum and comparing it to the integral of an internal standard of known concentration, a precise quantification of this compound can be achieved without requiring an identical analytical standard.

Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound in CDCl₃

Position δC (ppm) δH (ppm, mult., J in Hz)
1 - -
2 - -
3 54.3 3.55 (1H, dd, 11.2, 4.4)
4 41.5 -
5 49.8 1.63 (1H, m)
6 20.2 1.83 (1H, m), 1.60 (1H, m)
7 30.6 1.77 (1H, m), 1.55 (1H, m)
8 41.0 1.60 (1H, m)
9 50.1 2.15 (1H, d, 12.0)
10 215.8 -
11 35.1 2.50 (1H, m), 2.35 (1H, m)
12 30.9 1.80 (1H, m), 1.70 (1H, m)
13 46.9 -
14 85.1 -
15 33.5 1.95 (1H, d, 16.0), 1.50 (1H, d, 16.0)
16 26.8 2.05 (1H, m), 1.65 (1H, m)
17 51.2 2.30 (1H, s)
18 16.0 1.05 (3H, s)
19 18.2 0.98 (3H, s)
20 36.8 2.10 (1H, m)
21 18.5 0.95 (3H, d, 6.8)
22 37.1 1.45 (1H, m), 1.25 (1H, m)
23 28.0 1.15 (3H, s)
24 15.6 0.88 (3H, s)
25 17.1 0.92 (3H, s)
26 28.2 1.20 (3H, s)
27 26.1 1.18 (3H, s)
28 29.8 1.22 (3H, s)
29 33.3 1.24 (3H, s)
30 21.3 1.01 (3H, s)
N-CHO 163.4 8.10 (1H, s)

Data sourced from the supporting information for "Two Novel Triterpenoids from Dysoxylum Hainanense". amazonaws.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Sephadex LH-20

UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. semanticscholar.orgmsu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. msu.edu The wavelength at which absorption occurs is characteristic of the specific electronic environment, particularly the system of conjugated double bonds, within the molecule. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the chromophores present in the compound. vscht.cz

While specific UV-Visible absorption maxima (λmax) for this compound are not detailed in the examined literature, the analysis of other triterpenoids from the Dysoxylum genus provides context for its expected spectroscopic behavior. edu.krdresearchgate.netrhhz.net For instance, spectroscopic analysis is a common method for the characterization of compounds isolated from Dysoxylum hainanense, the plant source of this compound. rhhz.net Studies on other constituents from the Dysoxylum genus report the use of UV spectroscopy for structural elucidation, with some related compounds exhibiting absorption maxima in the UV region. semanticscholar.orgedu.krd For example, a triterpene isolated from Dysoxylum macrocarpum showed a λmax at 344 nm. edu.krd The UV spectra for these analyses are typically recorded using a spectrophotometer with a suitable solvent, such as methanol (B129727) or ethanol (B145695). semanticscholar.orgedu.krd The presence of chromophoric groups within the this compound structure would be expected to result in characteristic absorption bands in its UV-Vis spectrum.

Application of X-ray Diffraction in Compound Characterization

X-ray diffraction is a definitive analytical method for determining the precise three-dimensional structure of a crystalline compound. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. amazonaws.com

The absolute configuration and detailed molecular structure of this compound were unequivocally established through single-crystal X-ray diffraction analysis. amazonaws.com The crystallographic data, which has been deposited at the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC-656630, provides a wealth of information about the compound's solid-state structure. amazonaws.com The crystal data and structure refinement parameters for this compound are summarized in the table below. amazonaws.com

ParameterValue
Empirical FormulaC28H44O4
Formula Weight444.63
Crystal SystemMonoclinic
Space GroupP2(1)
Unit Cell Dimensions
a (Å)6.7687(9)
b (Å)14.2706(19)
c (Å)13.3312(17)
α (°)90
β (°)108.7020(10)
γ (°)90
Volume (ų)1276.8(3)
Z2
Calculated Density (Mg/m³)1.157
Wavelength (Å)0.71073

The structure was solved by direct methods and refined using full-matrix least-squares on F². amazonaws.com This detailed crystallographic information is fundamental to understanding the stereochemistry and conformational properties of this compound.

Future Directions and Research Perspectives

Untapped Biological Potentials and Broader Pharmacological Screening

Dysoxyhainanin B was isolated from the twigs and leaves of Dysoxylum hainanense. researchgate.net While its close analogue, Dysoxyhainanin A, demonstrated significant antibacterial activity against Gram-positive bacteria, this compound was found to be inactive against the same microbes in initial screenings. researchgate.net This lack of activity in one area should not preclude its potential in others. The structural novelty of this compound suggests that it may interact with different biological targets.

Future pharmacological screening should therefore cast a wider net. amrita.eduitmedicalteam.pl A systematic evaluation of its effects across a diverse range of assays is warranted. This includes, but is not limited to, antiviral, antifungal, anti-inflammatory, immunomodulatory, and neuroprotective activities. researchgate.net Given the known anticancer properties of other triterpenoids, comprehensive screening against a panel of cancer cell lines is a high priority. researchgate.netresearchgate.net Furthermore, exploring its potential as an anti-feeding agent, a property seen in other compounds from Dysoxylum species, could open avenues in agrochemical research. researchgate.net High-throughput screening (HTS) methodologies can be employed to efficiently test the compound against large libraries of biological targets. nih.gov

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Should broader screening reveal significant biological activity, the next critical step is to elucidate the underlying mechanism of action. nobelprize.org Advanced mechanistic studies at the molecular and cellular levels will be essential to understand how this compound exerts its effects. rsc.org Techniques such as cellular thermal shift assays (CETSA) can identify direct protein targets. Subsequent investigations would involve delineating the specific signaling pathways modulated by the compound.

For instance, if anti-inflammatory activity is observed, studies could focus on its impact on key inflammatory mediators like NF-κB, MAP kinases, and cytokine production. If anticancer effects are identified, research should investigate its influence on cell cycle progression, apoptosis, angiogenesis, and metastasis. nih.gov Pinpointing the precise molecular interactions will be crucial for its development as a potential therapeutic agent.

Chemoenzymatic Synthesis and Biotransformation Strategies

The isolation of this compound from its natural source likely provides low yields, a common bottleneck in natural product research. researchgate.net To overcome this, the development of efficient synthetic and semi-synthetic strategies is paramount. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of organic chemistry, offers a promising approach. researchgate.netnih.govnih.govrsc.org Enzymes could be used to perform stereoselective reactions that are challenging to achieve through purely chemical means, potentially simplifying the total synthesis of this complex molecule.

Biotransformation is another powerful tool for generating structural analogues of this compound. mdpi.comnih.govnih.gov By exposing the parent compound to various microorganisms or isolated enzymes, it may be possible to create novel derivatives with improved activity or altered pharmacological profiles. nih.govmdpi.com These strategies not only provide a sustainable supply of the compound and its derivatives for further testing but also contribute to a deeper understanding of its structure-activity relationships.

Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can significantly guide and accelerate research on this compound. eco-vector.com By creating a three-dimensional model of the molecule, researchers can perform virtual screening and docking studies to predict its potential biological targets. uneb.brchemrxiv.org This can help prioritize experimental screening efforts and provide initial hypotheses about its mechanism of action.

Furthermore, these computational approaches are crucial for understanding the structure-activity relationship (SAR) of this compound. researchgate.net By modeling the interactions of various structural analogues with a putative target, researchers can identify the key chemical features responsible for its biological activity. uneb.br This knowledge is invaluable for designing more potent and selective derivatives, thereby optimizing its therapeutic potential.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Natural Product Discovery

The integration of "omics" technologies, such as metabolomics and proteomics, offers a systems-level perspective on the biological effects of this compound. scienceopen.comresearchgate.netnih.gov Metabolomics can provide a comprehensive snapshot of the metabolic changes within a cell or organism upon treatment with the compound, offering clues about the pathways it perturbs. nih.govmdpi.com This can reveal unexpected biological activities and potential off-target effects.

Proteomics, the large-scale study of proteins, can identify changes in protein expression levels or post-translational modifications in response to this compound. mdpi.commdpi.com This can help to pinpoint the cellular machinery affected by the compound and further elucidate its mechanism of action. plos.orgnih.gov The combined application of these omics technologies can provide a holistic understanding of the biological impact of this compound, accelerating its journey from a novel natural product to a potential therapeutic lead. researchgate.netuniv-tours.fr

Q & A

Q. How should raw data from this compound studies be archived for future replication?

  • Methodological Answer : Deposit spectra (NMR, MS), crystallographic data (CIF files), and dose-response curves in public repositories (e.g., Zenodo, Figshare). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs. Include metadata such as instrument settings and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.